3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester

Descripción general

Descripción

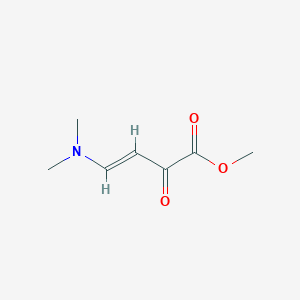

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is a chemical compound with a complex structure that includes a butenoic acid backbone, a dimethylamino group, and a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester can be achieved through several methods. One common approach involves the radical polymerization of acrylonitrile with 3-aminocarbonyl-3-butenoic acid methyl ester in a mixed solvent system of dimethyl sulfoxide and deionized water . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours to ensure complete polymerization.

Industrial Production Methods

For industrial production, the suspension polymerization method is often employed. This involves the use of aqueous medium and specific monomer feed ratios to achieve high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) . The process is optimized to produce high-performance materials suitable for various applications, including carbon fiber precursors.

Análisis De Reacciones Químicas

Types of Reactions

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 159.17 g/mol

- Structural Features : The compound features a butenoic acid backbone with a dimethylamino group and a methyl ester functional group, which contribute to its reactivity and biological activity.

Chemistry

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester serves as a comonomer in the synthesis of high molecular weight polymers. These polymers are crucial for producing advanced materials such as carbon fibers and other composites used in aerospace and defense applications. The compound can undergo various chemical reactions:

- Oxidation : Can yield carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Can produce alcohols or amines with reducing agents such as sodium borohydride.

- Substitution Reactions : Involves replacing functional groups under suitable conditions.

Biology

This compound has shown potential in biological applications due to its inhibitory effects on specific enzymes:

- Enzyme Inhibition : It acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, which is involved in the bioactivation of peptide hormones. This inhibition can influence various biochemical pathways, making it a valuable tool for studying enzyme interactions.

- Histone Deacetylase Inhibition : Research indicates that it inhibits histone deacetylase enzymes, leading to increased acetylation levels of histones. This mechanism has implications for cancer research, particularly in the context of anti-tumorigenic effects .

Industrial Applications

The compound is utilized in the production of high-performance materials due to its unique chemical structure. It is also significant in the pharmaceutical industry as an intermediate for synthesizing various medicinal compounds. Notably, it can be involved in producing derivatives that are useful for:

- Medicines : As an intermediate in synthesizing drugs that target specific diseases.

- Pesticides and Perfumes : Its derivatives are also employed in agricultural chemicals and fragrances .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of 3-butenoic acid exhibit anti-inflammatory properties and inhibit the growth of cancer cells, specifically ras-mutated epithelial and lung carcinoma cells. This suggests potential therapeutic applications in oncology .

Case Study 2: Polymer Synthesis

Research has shown that using 3-butenoic acid derivatives as comonomers can enhance the mechanical properties of polymers developed for aerospace applications. The ability to tailor polymer characteristics through this compound has led to advancements in material science .

Mecanismo De Acción

The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, which is involved in the bioactivation of peptide hormones.

Histone Deacetylase Inhibition: It has been shown to inhibit histone deacetylase enzymes, leading to increased acetylation levels of histone subtypes and potential anti-tumorigenic effects.

Comparación Con Compuestos Similares

Similar Compounds

4-Phenyl-3-butenoic acid: This compound shares a similar butenoic acid backbone but differs in its functional groups and overall structure.

5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester: Another related compound with similar inhibitory properties but distinct structural differences.

Uniqueness

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as both an enzyme inhibitor and a precursor for high-performance materials sets it apart from other similar compounds.

Actividad Biológica

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, drawing from diverse research sources.

Molecular Structure

- Chemical Formula : C₇H₉N₁O₃

- Molecular Weight : 155.15 g/mol

The compound contains a butenoic acid backbone with a dimethylamino group and an oxo functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition

- The compound is known to inhibit peptidylglycine alpha-amidating monooxygenase , an enzyme involved in the bioactivation of peptide hormones. This inhibition can affect hormone levels and signaling pathways in biological systems.

-

Histone Deacetylase Inhibition

- It has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation levels of histones. This mechanism is significant for potential anti-tumorigenic effects, as altered histone acetylation can influence gene expression related to cell growth and differentiation.

- Antimicrobial Activity

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of gene expression through HDAC inhibition, which can lead to apoptosis in cancer cells.

Antiviral Properties

The compound has been studied for its antiviral activity, particularly against HIV-1 integrase. It has shown promising results in inhibiting integrase activity at low micromolar concentrations, indicating its potential as a lead compound for antiviral drug development .

Use in Polymer Chemistry

Beyond its biological activities, this compound serves as a comonomer in the synthesis of high molecular weight polymers. These polymers are crucial for producing advanced materials used in aerospace and defense applications.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antitumor Effects : A study demonstrated that treatment with the compound led to a significant reduction in tumor growth in xenograft models, correlating with increased levels of acetylated histones in treated tissues.

- Antimicrobial Efficacy : Research indicated that derivatives of this compound were effective against Mycobacterium tuberculosis, demonstrating a dose-dependent response with IC50 values suggesting potent antibacterial activity .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enzyme inhibition; Antitumor; Antiviral | HDAC inhibition; Bacteriostatic properties |

| 4-Phenyl-3-butenoic acid | Moderate antitumor activity | Lacks HDAC inhibitory effects |

| 5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester | Antiviral properties | Similar structure but different reactivity |

Propiedades

IUPAC Name |

methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYJCKBYZDSVTK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.